molecular formula C24H19BrN4OS B2982187 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361478-04-8

3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2982187
CAS No.: 361478-04-8
M. Wt: 491.41
InChI Key: QLCRVBMJAFNLQN-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amine, bromo, cyano, and thieno-pyridine moieties[_{{{CITATION{{{_1{3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno2,3-b ...

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amine groups can be oxidized to form nitro groups.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The bromo group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyano substitution.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted thieno-pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It might be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-2-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile

  • 2,4,6-Trinitrobenzene-1,3-diamine (DATB)

Uniqueness

3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3,6-diamino-2-(4-bromobenzoyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4OS/c1-12(2)13-3-5-14(6-4-13)18-17(11-26)23(28)29-24-19(18)20(27)22(31-24)21(30)15-7-9-16(25)10-8-15/h3-10,12H,27H2,1-2H3,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCRVBMJAFNLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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